Fmoc-Phe-OH
CAS No.: 35661-40-6
Cat. No.: VC21542350
Molecular Formula: C24H21NO4
Molecular Weight: 387.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 35661-40-6 |
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Molecular Formula | C24H21NO4 |
Molecular Weight | 387.4 g/mol |
IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoic acid |
Standard InChI | InChI=1S/C24H21NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t22-/m0/s1 |
Standard InChI Key | SJVFAHZPLIXNDH-QFIPXVFZSA-N |
Isomeric SMILES | C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES | C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES | C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Chemical Structure and Fundamental Properties
Fmoc-Phe-OH is a protected form of the amino acid phenylalanine where the amino group is blocked with the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. This protection strategy is fundamental in peptide synthesis as it prevents unwanted reactions during peptide bond formation while allowing selective deprotection under mild conditions.
The compound has the molecular formula C24H21NO4 with a molecular weight of 387.4 g/mol . It typically exists as a white to light yellow crystalline powder with high purity (≥99% in commercial preparations) . The structure consists of the Fmoc group attached to the α-amino group of phenylalanine, leaving the carboxylic acid group free for peptide bond formation.
Physical and Chemical Properties
The physical and chemical properties of Fmoc-Phe-OH play a crucial role in its applications and handling. Below is a comprehensive table of its key properties:
Property | Value |
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Molecular Formula | C24H21NO4 |
Molecular Weight | 387.4 g/mol |
CAS Number | 35661-40-6 |
Melting Point | 180-187°C |
Appearance | White to light yellow crystalline powder |
Optical Activity | [α]20/D -37°, c = 1 in DMF |
Solubility | Highly hydrophobic; soluble in DMF and NMP; slightly soluble in chloroform and DMSO |
pKa | 3.77±0.10 (Predicted) |
Boiling Point | 513.39°C (rough estimate) |
Density | 1.2379 g/cm³ (rough estimate) |
Fmoc-Phe-OH is characterized by its high hydrophobicity, which influences its solubility profile. It dissolves well in polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP), making these solvents preferred choices for peptide synthesis applications . This solubility profile is crucial for its effective utilization in various synthetic protocols and material development.
Synthesis Methodologies
The synthesis of Fmoc-Phe-OH typically involves the reaction of L-phenylalanine with Fmoc chloride (N-fluorenylmethoxycarbonyl chloride) under basic conditions. While commercial sources are readily available, understanding the synthetic approach provides insight into the compound's production and quality control.
Standard Synthetic Route
The general procedure for synthesizing Fmoc-Phe-OH can be outlined as follows:
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L-phenylalanine is dissolved in a mixture of water and organic solvent (often acetone)
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The pH is adjusted to approximately 9-10 using a base such as sodium carbonate
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Fmoc chloride, dissolved in an organic solvent, is added dropwise at controlled temperature (typically 0-5°C)
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The reaction mixture is stirred for several hours at room temperature
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After completion, the mixture is acidified to pH 2-3, causing precipitation of Fmoc-Phe-OH
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The precipitate is filtered, washed, and purified to obtain the final product
This synthetic approach ensures the selective protection of the amino group while preserving the stereochemical integrity of the amino acid. The resulting product typically has high optical purity (≥99.8%) , which is essential for its application in peptide synthesis.
Applications in Peptide Synthesis
Fmoc-Phe-OH serves as a cornerstone in Fmoc-based solid-phase peptide synthesis (SPPS), a method that has revolutionized peptide chemistry since its development by Robert Bruce Merrifield.
Role in Fmoc Solid-Phase Peptide Synthesis
In Fmoc SPPS, peptides are constructed sequentially from the C-terminus to the N-terminus on a solid support (resin). The synthesis follows a repetitive cycle of deprotection and coupling steps:
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The C-terminal amino acid (with Fmoc protection) is attached to the resin
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The Fmoc group is removed using a base (typically piperidine in DMF)
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The next Fmoc-protected amino acid (e.g., Fmoc-Phe-OH when phenylalanine is needed) is coupled using appropriate coupling agents
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Steps 2-3 are repeated until the desired sequence is completed
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The completed peptide is cleaved from the resin and purified
Fmoc-Phe-OH's high purity is essential for successful peptide synthesis, as impurities can lead to unwanted side reactions and decreased yield. The compound's stability and selective deprotection under mild basic conditions make it particularly valuable in this application.
Specialized Applications in Peptide Research
Beyond standard peptide synthesis, Fmoc-Phe-OH has been utilized in several specialized applications:
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Development of potent macrocyclic peptides, such as the ghrelin receptor agonist Ulimorclin
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Synthesis of isotope-labeled peptides for mass spectrometry-based protein quantitation using deuterated versions (e.g., L-Phenylalanine-N-Fmoc (D₈))
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Preparation of peptide libraries for structure-activity relationship studies
These applications highlight the versatility of Fmoc-Phe-OH in advancing peptide science and pharmaceutical research.
Self-Assembling Hydrogels
One of the most fascinating properties of Fmoc-Phe-OH is its ability to self-assemble into hydrogels, forming nanofiber networks in aqueous solutions. This property has opened new avenues for its application in biomaterials and regenerative medicine.
Mechanism of Self-Assembly
The self-assembly of Fmoc-Phe-OH into hydrogels involves several non-covalent interactions:
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π-π stacking between the aromatic rings of both the Fmoc group and the phenylalanine side chain
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Hydrogen bonding between the carbamate and carboxylic acid groups
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Hydrophobic interactions driving the arrangement of molecules
These interactions collectively lead to the formation of one-dimensional nanofibers that further entangle to create a three-dimensional network capable of immobilizing water, resulting in a hydrogel structure . This self-assembly process typically occurs under specific conditions, such as pH changes or solvent switches.
Biomedical Applications of Fmoc-Phe-OH Hydrogels
The self-assembling hydrogels formed by Fmoc-Phe-OH have shown significant potential in various biomedical applications:
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Tissue regeneration: The nanofiber networks can serve as scaffolds that mimic the extracellular matrix (ECM), supporting cell growth and tissue repair
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Wound healing: The hydrogels provide a moist environment conducive to healing while potentially delivering therapeutic agents
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Drug delivery: The hydrogel network can encapsulate and gradually release bioactive compounds
What makes these hydrogels particularly attractive for biomedical applications is their biocompatibility and biodegradability, which eliminate the need for surgical removal after they fulfill their therapeutic purpose.
Antimicrobial Properties and Applications
Recent research has revealed remarkable antimicrobial properties of Fmoc-Phe-OH and its derivatives, expanding their potential applications in combating infections.
Antibacterial Activity Spectrum
Studies have demonstrated that Fmoc-Phe-OH exhibits significant antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . This activity appears to be concentration-dependent, with different mechanisms operating at various concentration ranges.
The antibacterial mechanism involves:
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At low concentrations: Growth inhibition by cellular penetration and reduction of glutathione levels
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At higher concentrations: Triggering oxidative and osmotic stress, altering membrane permeability and integrity, leading to bacterial cell death
Interestingly, while native Fmoc-Phe-OH primarily affects Gram-positive bacteria, hybrid materials combining it with other components like graphene oxide (GO) have shown expanded activity against Gram-negative bacteria such as Escherichia coli .
Development of Antimicrobial Biomaterials
The antimicrobial properties of Fmoc-Phe-OH have led to its exploration in developing anti-infective biomaterials:
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Antimicrobial hydrogels for wound dressings that provide both a healing environment and infection control
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Coatings for medical devices (catheters, prostheses, heart valves) to prevent biofilm formation and associated infections
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Self-assembling peptide platforms as alternatives to conventional antibiotics, potentially addressing antimicrobial resistance concerns
These applications are particularly timely given the growing concern about biomaterial-related infections and antimicrobial resistance, which pose significant challenges to healthcare systems globally.
Current Research Directions and Future Perspectives
Research on Fmoc-Phe-OH continues to evolve, with several innovative directions emerging in recent years.
Hybrid Materials and Synergistic Combinations
Researchers have explored combining Fmoc-Phe-OH with other materials to enhance or expand its properties:
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Fmoc-Phe-OH/Graphene Oxide (GO) hybrid hydrogels that demonstrate synergistic effects in gelation properties and antimicrobial activity
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Co-assembly with other amino acids or peptides to create materials with tunable properties
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Incorporation of photoresponsive elements to create stimuli-responsive hydrogels
These hybrid approaches allow for the development of materials with enhanced functionality and broader application potential.
Structure-Activity Relationship Studies
Extensive research has been conducted on derivatives of Fmoc-Phe-OH to understand the relationship between structural modifications and biological activity:
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Fluorinated derivatives like Fmoc-Phe(4-F)-OH have been explored for their altered electronic properties and potential enhanced biological activity
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Dipeptide derivatives such as Fmoc-Phe-Phe-OH (Fmoc-FF) show enhanced self-assembly properties and form more stable hydrogels
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Various ring-substituted analogs have been developed for structure-activity relationship studies and drug optimization
These studies provide valuable insights for the rational design of new functional materials based on the Fmoc-Phe-OH scaffold.
Analytical Considerations and Characterization
The characterization of Fmoc-Phe-OH and its derivatives involves various analytical techniques that provide comprehensive information about their structure, purity, and properties.
Spectroscopic Analysis
Several spectroscopic methods are commonly employed for characterizing Fmoc-Phe-OH:
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Nuclear Magnetic Resonance (NMR) spectroscopy: Provides detailed structural information, including verification of the Fmoc protection and stereochemical integrity
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Fourier Transform Infrared (FT-IR) spectroscopy: Used to analyze the characteristic vibrational modes, particularly the amide bands and carbamate carbonyl stretching
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Fluorescence spectroscopy: Exploits the intrinsic fluorescence of the Fmoc group to study self-assembly processes and interactions
These techniques collectively provide a comprehensive characterization of the compound and its derivatives.
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